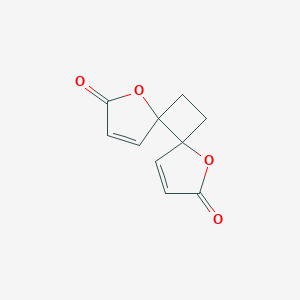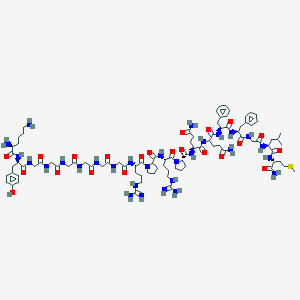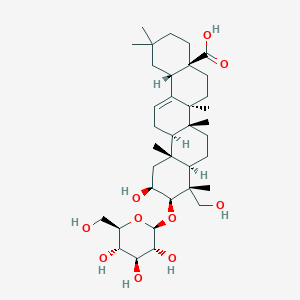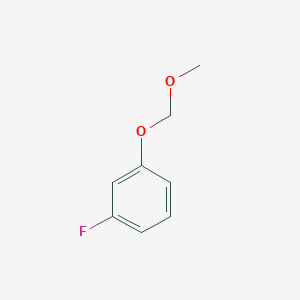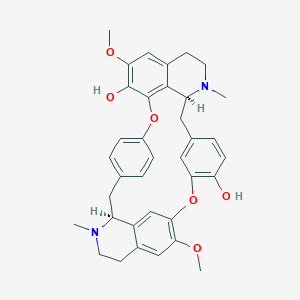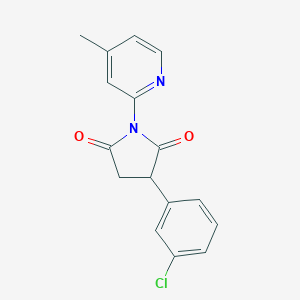
交趾钦宁 C
描述
Cochinchinenin C has been identified as a compound with potential therapeutic effects, particularly in the context of diabetes management. It targets the glucagon-like peptide-1 (GLP-1) receptor, which is a promising therapeutic target for anti-diabetic drugs. Unlike polypeptide drugs, which are easily degraded in vivo, Cochinchinenin C is a nonpolypeptide that interacts well with the GLP-1 receptor, primarily through hydrophobic interactions. This interaction has been confirmed by fluorescence spectroscopy and molecular simulation. In vitro experiments have shown that Cochinchinenin C can promote insulin secretion from pancreatic beta cells and increase intracellular cAMP and ATP levels, indicating activation of the GLP-1 receptor and enhanced glucose metabolism .
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For example, the total synthesis of cochinchinenone, a compound related to Cochinchinenin C, has been achieved in a few steps from commercially available precursors. The key step in this synthesis involved an oxone-mediated oxidative dearomatization . Although this synthesis pertains to cochinchinenone, it provides insight into the synthetic strategies that could potentially be applied to Cochinchinenin C and related compounds.
Molecular Structure Analysis
Cochinchinenin C is part of a group of compounds that have been isolated from traditional Chinese medicine sources. For instance, compounds from Cratoxylum cochinchinense have been characterized, including xanthones and caged-prenylated xanthones . While the specific molecular structure of Cochinchinenin C is not detailed in the provided papers, the structural analysis of related compounds suggests that it may possess a complex structure with potential antioxidant properties.
Chemical Reactions Analysis
The chemical reactivity of Cochinchinenin C has not been explicitly detailed in the provided papers. However, studies on similar compounds have shown that they can exhibit antioxidative properties and inhibit the formation of advanced glycation end products on proteins . These findings suggest that Cochinchinenin C may also participate in chemical reactions that confer antioxidant benefits and protect against oxidative stress.
Physical and Chemical Properties Analysis
The physical and chemical properties of Cochinchinenin C are not directly discussed in the provided papers. However, the interaction of similar compounds with human serum albumin has been studied, indicating that these compounds can bind to serum proteins through hydrogen bonds and van der Waals forces. This binding can alter the microenvironment of the protein, which may have implications for the bioavailability and pharmacokinetics of Cochinchinenin C . Additionally, the antioxidant and antiglycation properties of related compounds suggest that Cochinchinenin C may also share these properties .
科学研究应用
龙血树中黄酮寡聚体和双黄酮
郑等人(2012 年)对被称为中国龙血的龙血树的红色树脂进行了一项研究,确定了新的黄酮寡聚体和双黄酮,包括交趾钦宁。这些化合物在细胞毒性、抗菌和抗真菌试验中表现出活性 (郑清安等人,2012 年)。
交趾黄檀中的黄酮
李等人(2023 年)回顾了交趾黄檀中黄酮的细胞毒性和抗菌特性。这些化合物以其对癌细胞细胞毒性以及抗疟和抗菌作用而闻名,支持了该植物的药用价值 (李素等人,2023 年)。
中国龙血中的黄酮二聚体
庞等人(2016 年)对龙血树红色树脂中的黄酮二聚体进行的研究表明,它们显着抑制了脂多糖刺激的小胶质细胞中的一氧化氮生成,表明具有潜在的抗炎特性 (庞道然等人,2016 年)。
交趾钦宁 C 作为一种非多肽抗糖尿病药物
夏等人(2017 年)的一项研究重点介绍了交趾钦宁 C 在靶向胰高血糖素样肽-1 (GLP-1) 受体中的作用,显示出作为非多肽抗糖尿病药物的潜力。该研究证明了其在促进胰腺 β 细胞中胰岛素分泌和葡萄糖代谢方面的有效性 (夏毅杰等人,2017 年)。
交趾梅中的萜类吲哚生物碱
李等人(2020 年)从交趾梅中分离出萜类吲哚生物碱,证明了它们的细胞毒性、免疫抑制和抗炎活性。这显示了与交趾钦宁 C 相关的植物中衍生化合物的多种生物活性 (李芳如等人,2020 年)。
交趾黄檀的挥发性成分
戴等人(2014 年)对交趾黄檀的挥发性成分进行的研究揭示了一系列具有潜在药理特性的化合物,包括抗氧化、细胞毒性、抗菌和抗 HIV 活性 (戴等人,2014 年)。
新的查耳酮二聚体:交趾钦宁
周等(2001 年)的一项研究从龙血树的商品龙血中鉴定出一种名为交趾钦宁的新查耳酮二聚体。这种化合物与其他分离出的化合物共同促进了该植物的药用特性 (周等,2001 年)。
交趾木姜子的抗糖尿病作用
苏尼尔等人(2011 年)探索了交趾木姜子的抗糖尿病特性,证明了其通过降低血浆葡萄糖和改善胰岛素敏感性治疗 2 型糖尿病的潜力 (苏尼尔等人,2011 年)。
作用机制
Target of Action
Cochinchinenin C primarily targets the glucagon-like peptide-1 (GLP-1) receptor . The GLP-1 receptor is a member of the glucagon receptor subfamily in the G-protein-coupled receptor B family . It is distributed in pancreatic cells, and the gastrointestinal, cardiovascular, pulmonary, and central nervous systems .
Mode of Action
Cochinchinenin C interacts well with the GLP-1 receptor via hydrophobic interaction . This interaction was confirmed by fluorescence spectroscopy and molecular simulation . The GLP-1 receptor mediates the action of GLP-1, which is useful in diabetes treatment .
Biochemical Pathways
Upon treatment with Cochinchinenin C, pancreatic beta cells promote insulin secretion . This leads to increases of intracellular cAMP and ATP levels , indicating GLP-1 receptor activation and glucose metabolism .
Pharmacokinetics
It’s known that polypeptide drugs are easily degraded by dpp4 in vivo . Therefore, the focus is now on the development of nonpolypeptide anti-diabetic drugs targeting the GLP-1 receptor .
Result of Action
The interaction of Cochinchinenin C with the GLP-1 receptor leads to the promotion of insulin secretion in pancreatic beta cells . This results in increased levels of intracellular cAMP and ATP , indicating the activation of the GLP-1 receptor and glucose metabolism . These results suggest that Cochinchinenin C has potential for the development of drugs for treating diabetes .
Action Environment
It’s known that cochinchinenin c is extracted from sangusis draconi , suggesting that the natural environment and conditions of this plant may play a role in the compound’s properties.
未来方向
属性
IUPAC Name |
3-[4-hydroxy-5-[3-(4-hydroxy-2-methoxyphenyl)-1-(4-methoxyphenyl)propyl]-2-methoxyphenyl]-1-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34O7/c1-38-27-14-7-21(8-15-27)28(16-9-23-6-13-26(35)19-32(23)39-2)29-18-24(33(40-3)20-31(29)37)10-17-30(36)22-4-11-25(34)12-5-22/h4-8,11-15,18-20,28,34-35,37H,9-10,16-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJWKFROLINAGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCC2=C(C=C(C=C2)O)OC)C3=C(C=C(C(=C3)CCC(=O)C4=CC=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cochinchinenin C | |
CAS RN |
956103-79-0 | |
| Record name | Cochinchinenin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956103790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COCHINCHINENIN C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9CME97XV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Cochinchinenin C interact with its target and what are the downstream effects?
A1: Cochinchinenin C interacts with the glucagon-like peptide-1 (GLP-1) receptor primarily through hydrophobic interactions []. This interaction leads to the activation of the receptor, similar to the action of GLP-1 analogs. This activation stimulates insulin secretion from pancreatic beta cells in a glucose-dependent manner []. Additionally, Cochinchinenin C treatment increases intracellular cAMP and ATP levels, indicating enhanced GLP-1 receptor activation and glucose metabolism [].
Q2: Are there any established analytical methods for characterizing and quantifying Cochinchinenin C?
A2: Yes, several analytical methods have been developed for Cochinchinenin C. High-performance liquid chromatography (HPLC) coupled with various detectors, particularly ultraviolet (UV) detectors, is commonly employed for both separation and quantification of Cochinchinenin C in Dragon's Blood [, ]. Gas chromatography (GC) with an electron capture detector (ECD) has also been successfully applied for the quantitative determination of this compound []. These methods offer accuracy, sensitivity, and reproducibility for analyzing Cochinchinenin C.
Q3: What are the potential applications of Cochinchinenin C in drug development?
A4: Cochinchinenin C has shown promise as a potential non-polypeptide anti-diabetic drug []. Its ability to activate the GLP-1 receptor, promote insulin secretion, and improve glucose metabolism suggests it could be a valuable therapeutic agent for treating type 2 diabetes. Further research, including in vivo studies and clinical trials, is needed to explore its efficacy and safety profile for this indication.
Q4: What is the stability of Cochinchinenin C, and are there any strategies for improving its formulation?
A5: While specific data on the stability of Cochinchinenin C under various conditions is limited in the provided research, optimizing its formulation could be crucial for enhancing its therapeutic potential. Strategies such as encapsulation in nanoparticles, complexation with cyclodextrins, or development of solid dispersions could improve its solubility, stability, and bioavailability []. Further investigation into its stability profile and appropriate formulation strategies will be essential for translating Cochinchinenin C into a viable therapeutic agent.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




